

Technical Guide: Molecular Structure and Reactivity of 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-4-nitrosophenol

CAS No.: 13362-36-2

Cat. No.: B077810

[Get Quote](#)

Executive Summary

3-Chloro-4-nitrosophenol (CAS: 6971-40-0) represents a critical class of functionalized aromatics characterized by a dynamic tautomeric equilibrium between a nitroso-phenol and a quinone-oxime structure. While often overshadowed by its nitro- analogues, this compound serves as a pivotal intermediate in the synthesis of 4-amino-3-chlorophenol, a high-value precursor for tyrosine kinase inhibitors (e.g., Lenvatinib) and specialty dyestuffs.

This guide analyzes the structural duality of the molecule, provides a validated synthesis protocol avoiding common oxidative side-reactions, and details its reduction pathways essential for pharmaceutical applications.^[1]

Part 1: Molecular Architecture & Tautomeric Equilibrium

The reactivity of **3-chloro-4-nitrosophenol** is governed by prototropic tautomerism. Unlike simple phenols, the presence of the nitroso group at the para position facilitates a reversible rearrangement into a quinonoid structure.^[1]

The Equilibrium Mechanism

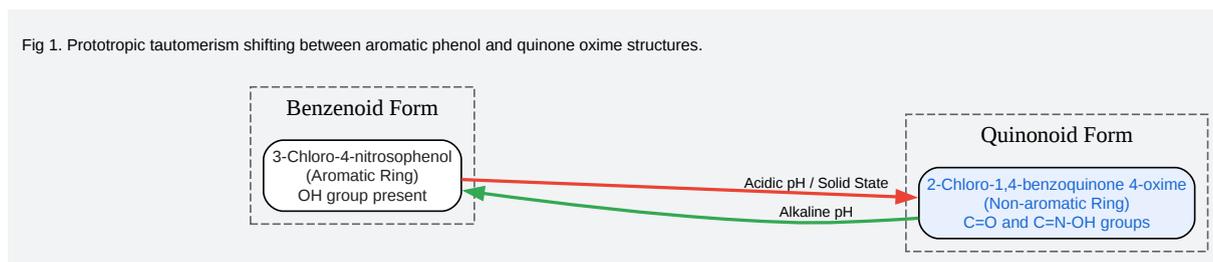
In solution, the compound exists as a mixture of two distinct isomers:^[1]

- Benzenoid Form: **3-chloro-4-nitrosophenol** (favored in dilute alkaline solutions).
- Quinonoid Form: 2-chloro-1,4-benzoquinone 4-oxime (favored in solid state and acidic media).

Critical Structural Note: The numbering of the chlorine substituent shifts due to IUPAC priority rules. In the phenol form, OH is C1 (Cl is at C3).[1] In the quinone form, the Carbonyl (C=O) is C1, placing the Chlorine at C2.[1]

Visualization of Tautomerism

The following diagram illustrates the proton transfer and electronic redistribution driving this equilibrium.



[Click to download full resolution via product page](#)

[1]

Part 2: Validated Synthesis Protocol

Objective: Selective nitrosation of 3-chlorophenol without over-oxidation to 3-chloro-4-nitrophenol.

Reaction Logic

The synthesis utilizes electrophilic aromatic substitution (nitrosation) via the nitrosonium ion (), generated in situ from sodium nitrite and mineral acid.[1]

- **Regioselectivity:** The -OH group directs the incoming -NO group to the para position. The -Cl group at position 3 reinforces this direction sterically and electronically, favoring the 4-position over the 2-position (ortho).
- **Temperature Control:** Crucial.^[1] Temperatures >10°C favor oxidation of the nitroso group to a nitro group (), contaminating the product.^[1]

Step-by-Step Methodology

Parameter	Specification
Precursor	3-Chlorophenol (MW: 128.56 g/mol)
Reagents	Sodium Nitrite (), Hydrochloric Acid (37%), NaOH (for workup)
Solvent	Water / Ethanol (1:1 v/v)
Temperature	0°C – 5°C (Strict Control)
Yield Target	75-85%

Protocol:

- **Solubilization:** Dissolve 12.8g (0.1 mol) of 3-chlorophenol in 50 mL of 10% NaOH solution. Cool the mixture to 0°C in an ice-salt bath.
- **Nitrite Addition:** Add 7.0g (0.105 mol) of Sodium Nitrite dissolved in 20 mL water. Stir vigorously.
- **Acidification (The Critical Step):** Dropwise, add dilute HCl (approx. 4M) while maintaining internal temperature below 5°C.
 - **Observation:** The solution will transition from clear/pale to a deep orange-brown suspension as the quinone oxime precipitates.
- **Aging:** Stir at 0-5°C for 60 minutes to ensure complete precipitation.

- Isolation: Filter the precipitate. Wash with ice-cold water (3 x 50 mL) to remove residual acid and salts.[1]
- Purification: Recrystallize from dilute ethanol or hot water.
 - Product Appearance: Yellowish-brown needles (Quinone Oxime form).[1]

Part 3: Reactivity & Pharmaceutical Application

The primary value of **3-chloro-4-nitrosophenol** lies in its reduction profile. It serves as a "gateway molecule" to 4-amino-3-chlorophenol, a scaffold used in kinase inhibitors.

Reduction Pathway (Synthesis of API Intermediates)

Reduction can be achieved via catalytic hydrogenation (

) or chemical reduction (Fe/HCl or Sodium Dithionite).[1]

Mechanism:

- Tautomerization: The quinone oxime tautomerizes to the nitrosophenol in solution.[1]
- Reduction Step 1: Nitroso (-NO) reduces to Hydroxylamine (-NHOH).[1]
- Reduction Step 2: Hydroxylamine reduces to Amine (-NH₂).[1]

Workflow: From Phenol to Drug Precursor

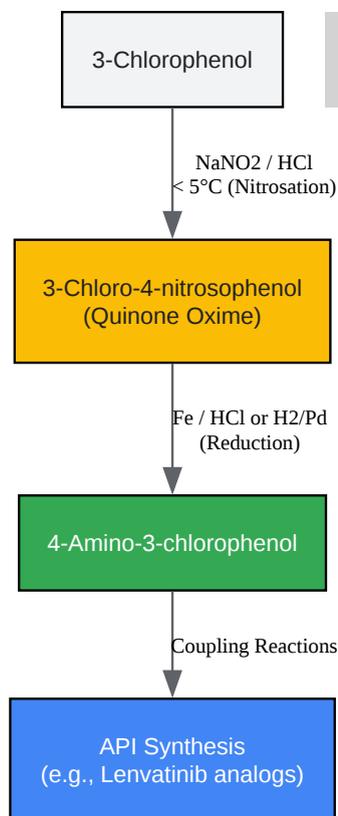


Fig 2. Synthetic route from commodity chemical to pharmaceutical intermediate.

[Click to download full resolution via product page](#)

Metal Complexation (Analytical Utility)

The ortho-chlorine atom affects the ligand properties.[1] While ortho-nitrosophenols are classic chelators (binding N and O), para-nitrosophenols like this compound coordinate primarily through the oxime nitrogen or oxygen in the quinone form.

- Reaction: Forms colored complexes with Fe(II) and Cu(II).[1]
- Use: Spectrophotometric determination of transition metals in industrial effluents.[1]

Part 4: Analytical Characterization

To validate the synthesis, researchers should look for these spectral signatures distinguishing the product from the starting material (3-chlorophenol) and the over-oxidized impurity (3-chloro-4-nitrophenol).

Method	Diagnostic Signal	Structural Interpretation
IR Spectroscopy	1630-1650 cm ⁻¹ (Strong)	C=O stretch (Quinone form). Absent in pure phenol.[1]
IR Spectroscopy	3200-3400 cm ⁻¹ (Broad)	=N-OH stretch (Oxime). Distinct from phenolic -OH.[1] [2][3][4][5][6]
UV-Vis	λ_{max} ~ 300 nm (Acidic)	Benzenoid absorption.[1]
UV-Vis	λ_{max} ~ 400 nm (Alkaline)	Bathochromic shift due to quinone-oxime anion formation (Yellow/Green color).
Melting Point	Decomposes >150°C	Characteristic of nitrosophenols (often deflagrate).[1]

References

- Vogel, A.I. (1989).[1] Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols).[1]
- PubChem. (2024).[1] Compound Summary: **3-Chloro-4-nitrosophenol**.[4][7][8] National Library of Medicine.[1] [Link](#)[1]
- ChemicalBook. (2024).[1][8] 3-Chloro-4-nitrophenol vs Nitrosophenol Properties. [Link](#) (Note: Used for comparative physical property verification).[1]
- Science of Synthesis. (2010). Houben-Weyl Methods of Molecular Transformations: Nitrosoarenes. Thieme Chemistry. [Link](#)
- Google Patents. (2018).[1] Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. CN107739313B.[1] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [2. lookchem.com \[lookchem.com\]](#)
- [3. 491-11-2 | 3-Chloro-4-nitrophenol - Capot Chemical \[capotchem.com\]](#)
- [4. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents \[patents.google.com\]](#)
- [5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And \[quickcompany.in\]](#)
- [6. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. 3-chloro-4-nitrophenol CAS#: 491-11-2 \[m.chemicalbook.com\]](#)
- [8. 3-chloro-4-nitrophenol | 491-11-2 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Molecular Structure and Reactivity of 3-Chloro-4-nitrosophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077810#molecular-structure-and-reactivity-of-3-chloro-4-nitrosophenol\]](https://www.benchchem.com/product/b077810#molecular-structure-and-reactivity-of-3-chloro-4-nitrosophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com